molecular formula C18H19N3O B12722542 6-Methyl-8-beta-(isoxazol-3-yl)ergoline CAS No. 116979-31-8

6-Methyl-8-beta-(isoxazol-3-yl)ergoline

Cat. No.: B12722542
CAS No.: 116979-31-8
M. Wt: 293.4 g/mol
InChI Key: QUGQNUBWNFKOCK-ZYFOBHMOSA-N
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Description

6-Methyl-8-beta-(isoxazol-3-yl)ergoline is a compound that belongs to the ergoline family, which is known for its diverse biological activities. The isoxazole ring in its structure is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline typically involves the construction of the isoxazole ring followed by its attachment to the ergoline scaffold. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthetic methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-8-beta-(isoxazol-3-yl)ergoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while reduction can yield isoxazoline derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-8-beta-(isoxazol-3-yl)ergoline involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-8-beta-(isoxazol-3-yl)ergoline include other ergoline derivatives and isoxazole-containing compounds. Some examples are:

Uniqueness

What sets this compound apart is its unique combination of the ergoline scaffold with the isoxazole ring. This structural feature imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

116979-31-8

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,2-oxazole

InChI

InChI=1S/C18H19N3O/c1-21-10-12(15-5-6-22-20-15)7-14-13-3-2-4-16-18(13)11(9-19-16)8-17(14)21/h2-6,9,12,14,17,19H,7-8,10H2,1H3/t12-,14?,17-/m1/s1

InChI Key

QUGQNUBWNFKOCK-ZYFOBHMOSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=NOC=C5

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=NOC=C5

Origin of Product

United States

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